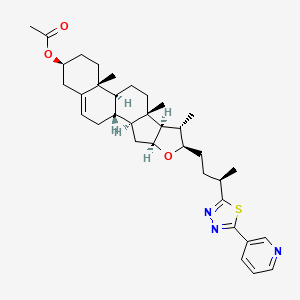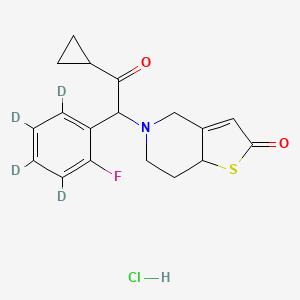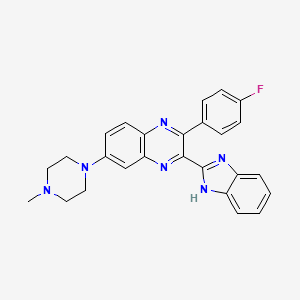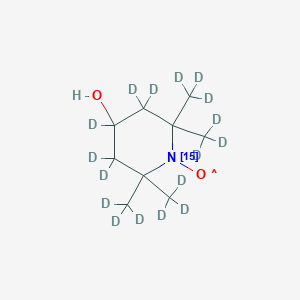
Antitumor agent-64
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Antitumor agent-64 involves the modification of diosgenin. . The synthetic route typically involves multiple steps, including the formation of intermediate compounds, followed by cyclization reactions to introduce the desired heterocyclic moieties. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
Antitumor agent-64 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the diosgenin backbone, potentially enhancing its cytotoxic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule, affecting its biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule to create derivatives with different properties.
Aplicaciones Científicas De Investigación
Antitumor agent-64 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of diosgenin derivatives.
Biology: Researchers use it to investigate the mechanisms of apoptosis and mitochondrial dysfunction in cancer cells.
Medicine: Its potent cytotoxic activity makes it a candidate for developing new anticancer drugs.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for large-scale manufacturing of anticancer agents.
Mecanismo De Acción
Antitumor agent-64 exerts its effects primarily through the mitochondria-related pathway. It induces apoptosis in cancer cells by disrupting mitochondrial function, leading to the release of cytochrome c and activation of caspases . This pathway involves several molecular targets, including Bcl-2 family proteins, which regulate mitochondrial membrane permeability and apoptosis.
Comparación Con Compuestos Similares
Antitumor agent-64 is unique due to its specific structure and mechanism of action. Similar compounds include other diosgenin derivatives and platinum-based drugs. For example:
Diosgenin derivatives: These compounds share a similar backbone but may have different functional groups or heterocyclic moieties, affecting their cytotoxic activity.
Platinum-based drugs: These compounds, such as cisplatin and carboplatin, also induce apoptosis in cancer cells but through different mechanisms, primarily involving DNA crosslinking and inhibition of DNA replication
This compound stands out due to its mitochondria-targeted mechanism, which offers a different approach to inducing apoptosis compared to DNA-targeting agents.
Propiedades
Fórmula molecular |
C35H47N3O3S |
|---|---|
Peso molecular |
589.8 g/mol |
Nombre IUPAC |
[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)butyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl] acetate |
InChI |
InChI=1S/C35H47N3O3S/c1-20(32-37-38-33(42-32)23-7-6-16-36-19-23)8-11-29-21(2)31-30(41-29)18-28-26-10-9-24-17-25(40-22(3)39)12-14-34(24,4)27(26)13-15-35(28,31)5/h6-7,9,16,19-21,25-31H,8,10-15,17-18H2,1-5H3/t20-,21-,25+,26-,27+,28+,29-,30+,31+,34+,35+/m1/s1 |
Clave InChI |
ATDRJDQYAIVSFM-MRDOFMNJSA-N |
SMILES isomérico |
C[C@@H]1[C@H](O[C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@@H]3C2)CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)CC[C@@H](C)C6=NN=C(S6)C7=CN=CC=C7 |
SMILES canónico |
CC1C(OC2C1C3(CCC4C(C3C2)CC=C5C4(CCC(C5)OC(=O)C)C)C)CCC(C)C6=NN=C(S6)C7=CN=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)



![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)

![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)




![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)
